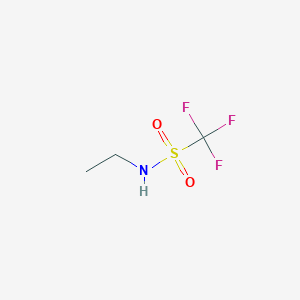
Ethyl(trifluoromethylsulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(trifluoromethylsulfonyl)amine is an organic compound characterized by the presence of an ethyl group attached to a trifluoromethylsulfonyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(trifluoromethylsulfonyl)amine typically involves the reaction of ethylamine with trifluoromethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{N}(\text{SO}_2\text{CF}_3) ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl(trifluoromethylsulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can produce various ethyl-substituted compounds.
Scientific Research Applications
Ethyl(trifluoromethylsulfonyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups for enhanced pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which Ethyl(trifluoromethylsulfonyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. These interactions can modulate various biochemical pathways, leading to desired effects in chemical and biological systems.
Comparison with Similar Compounds
Bis(trifluoromethylsulfonyl)imide: Known for its use in ionic liquids and as a non-coordinating anion.
Trifluoromethyl sulfonyl chloride: A precursor in the synthesis of trifluoromethylated compounds.
Trifluoromethyl ethyl sulfone: Used in electrolyte formulations for batteries.
Uniqueness: Ethyl(trifluoromethylsulfonyl)amine is unique due to its specific combination of an ethyl group with a trifluoromethylsulfonyl group, providing distinct reactivity and applications compared to other trifluoromethylated compounds.
Properties
CAS No. |
34310-30-0 |
|---|---|
Molecular Formula |
C3H6F3NO2S |
Molecular Weight |
177.15 g/mol |
IUPAC Name |
N-ethyl-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H6F3NO2S/c1-2-7-10(8,9)3(4,5)6/h7H,2H2,1H3 |
InChI Key |
ADQRHLTXZPZLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















